molecular formula C35H34N2O6S B11825493 benzyl N-[(1S)-2-phenyl-1-[(4R,5R)-5-[2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]-2-sulfanylidene-1,3-dioxolan-4-yl]ethyl]carbamate

benzyl N-[(1S)-2-phenyl-1-[(4R,5R)-5-[2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]-2-sulfanylidene-1,3-dioxolan-4-yl]ethyl]carbamate

Cat. No.: B11825493
M. Wt: 610.7 g/mol
InChI Key: XDMAHSFRGYUNGC-CZGBZWQRSA-N
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Description

Benzyl N-[(1S)-2-phenyl-1-[(4R,5R)-5-[2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]-2-sulfanylidene-1,3-dioxolan-4-yl]ethyl]carbamate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[(1S)-2-phenyl-1-[(4R,5R)-5-[2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]-2-sulfanylidene-1,3-dioxolan-4-yl]ethyl]carbamate typically involves multiple steps. One common method includes the reaction of a carbamate precursor with a suitable nucleophile under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. For example, the use of carbonylimidazolide in water with a nucleophile provides an efficient and general method for the preparation of carbamates without an inert atmosphere . This method allows for the precipitation of products from the reaction mixture, which can then be obtained in high purity by filtration.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(1S)-2-phenyl-1-[(4R,5R)-5-[2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]-2-sulfanylidene-1,3-dioxolan-4-yl]ethyl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often require specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl N-[(1S)-2-phenyl-1-[(4R,5R)-5-[2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]-2-sulfanylidene-1,3-dioxolan-4-yl]ethyl]carbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl N-[(1S)-2-phenyl-1-[(4R,5R)-5-[2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]-2-sulfanylidene-1,3-dioxolan-4-yl]ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-[(1S)-1-[(naphthalen-1-yl)carbamoyl]ethyl]carbamate
  • Benzyl N-[(1S)-1-[[(1S)-1-[[(2S)-1-hydroxy-3-phenyl-propan-2-yl]carbamoyl]-2-methyl-propyl]carbamoyl]ethyl]carbamate

Uniqueness

Benzyl N-[(1S)-2-phenyl-1-[(4R,5R)-5-[2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]-2-sulfanylidene-1,3-dioxolan-4-yl]ethyl]carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its multiple functional groups and stereochemistry make it a versatile compound for various applications .

Properties

Molecular Formula

C35H34N2O6S

Molecular Weight

610.7 g/mol

IUPAC Name

benzyl N-[(1S)-2-phenyl-1-[(4R,5R)-5-[2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]-2-sulfanylidene-1,3-dioxolan-4-yl]ethyl]carbamate

InChI

InChI=1S/C35H34N2O6S/c38-33(40-23-27-17-9-3-10-18-27)36-29(21-25-13-5-1-6-14-25)31-32(43-35(44)42-31)30(22-26-15-7-2-8-16-26)37-34(39)41-24-28-19-11-4-12-20-28/h1-20,29-32H,21-24H2,(H,36,38)(H,37,39)/t29-,30?,31+,32+/m0/s1

InChI Key

XDMAHSFRGYUNGC-CZGBZWQRSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H]([C@@H]2[C@H](OC(=S)O2)C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)CC(C2C(OC(=S)O2)C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5

Origin of Product

United States

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